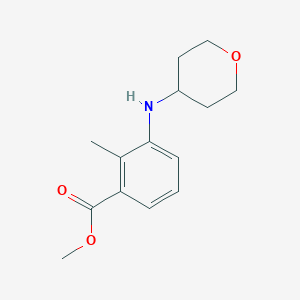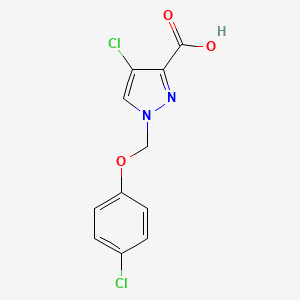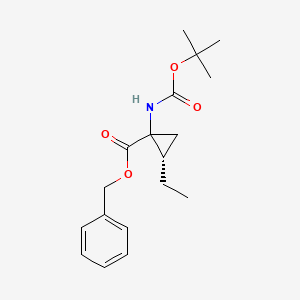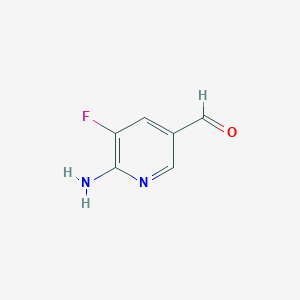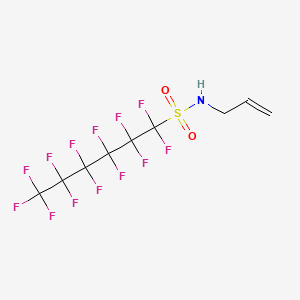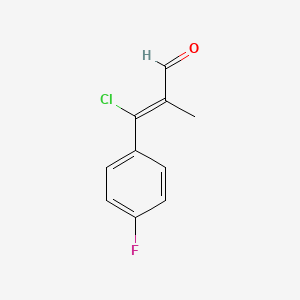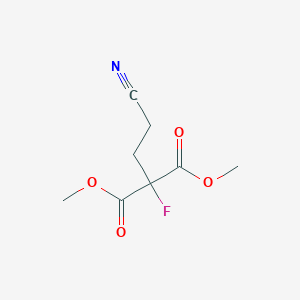
Dimethyl (2-cyanoethyl)(fluoro)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-cyanoethyl)(fluoro)malonate is an organic compound with the molecular formula C8H10FNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by dimethyl, cyanoethyl, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl (2-cyanoethyl)(fluoro)malonate typically involves the cyanoethylation of dimethyl malonate. One common method includes the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity while minimizing the use of hazardous solvents and reagents. Continuous reactors and high vacuum distillation systems are employed to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-cyanoethyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluoro groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions, acids or bases for hydrolysis, and heat for decarboxylation. The specific conditions depend on the desired reaction and the nature of the substituents on the malonate ester .
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and simpler organic molecules resulting from decarboxylation .
Applications De Recherche Scientifique
Dimethyl (2-cyanoethyl)(fluoro)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Dimethyl (2-cyanoethyl)(fluoro)malonate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the cyano and fluoro groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Malonic acid: The parent compound from which these derivatives are synthesized.
Uniqueness
Dimethyl (2-cyanoethyl)(fluoro)malonate is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H10FNO4 |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3 |
Clé InChI |
JQXJPPBZGIHAJA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC#N)(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


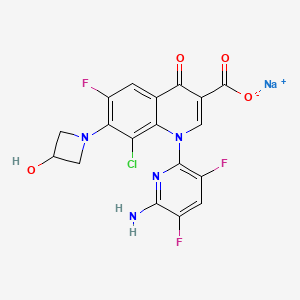
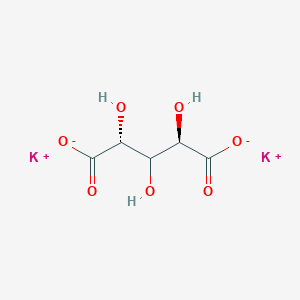
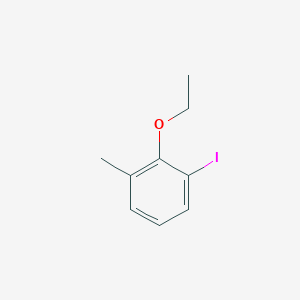
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
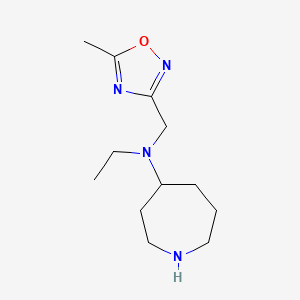
![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
